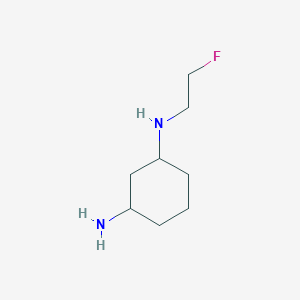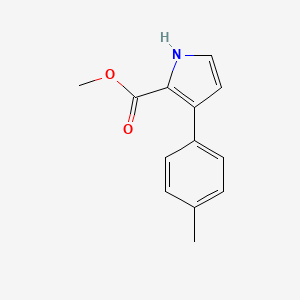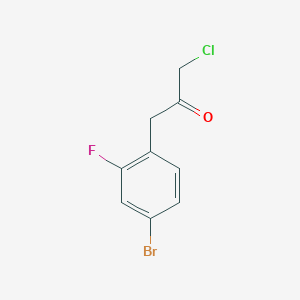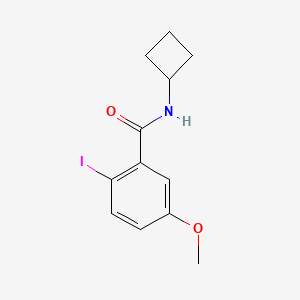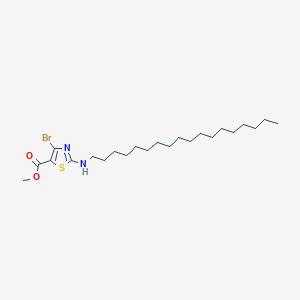
Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate is a chemical compound with the molecular formula C23H41BrN2O2S and a molecular weight of 489.55 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate typically involves the reaction of 4-bromo-2-aminothiazole with octadecylamine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate has several scientific research applications, including:
Proteomics Research: It is used as a reagent in proteomics research to study protein interactions and functions.
Medicinal Chemistry: The compound’s thiazole ring is a common scaffold in drug design, making it useful in the development of new pharmaceuticals.
Biological Studies: It is used in various biological studies to investigate its effects on different biological systems.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s long octadecyl chain may also influence its interaction with lipid membranes, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Methyl 2-bromo-5-methylthiazole-4-carboxylate: This compound has a similar thiazole ring but with different substituents, leading to different chemical and biological properties.
Thiazole Derivatives: Other thiazole derivatives with varying substituents can have different biological activities and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C23H41BrN2O2S |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
methyl 4-bromo-2-(octadecylamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H41BrN2O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-23-26-21(24)20(29-23)22(27)28-2/h3-19H2,1-2H3,(H,25,26) |
InChI Key |
MJMLRTGQWVMOQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=NC(=C(S1)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13715988.png)



